alpha-Trifluoromethyl-4-isopropylbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol: is a hydroxy functional, aromatic organic compound It is known for its unique chemical structure, which includes a trifluoromethyl group and an isopropyl group attached to a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the hydrogenation of cuminal, which can produce cumyl alcohol, a related compound . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods: Industrial production of alpha-Trifluoromethyl-4-isopropylbenzyl alcohol may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure efficient conversion and high product quality. The choice of solvents, reaction times, and purification techniques are also critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The trifluoromethyl and isopropyl groups can participate in substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which alpha-Trifluoromethyl-4-isopropylbenzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making the compound a valuable tool in mechanistic studies and drug design .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzyl alcohol: Shares the trifluoromethyl group but lacks the isopropyl group, leading to different chemical and physical properties.
Alpha-Methyl-4-trifluoromethylbenzyl alcohol: Similar in structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol is unique due to the combination of the trifluoromethyl and isopropyl groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C11H13F3O |
---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3 |
InChI-Schlüssel |
LEFMXTSRODLXJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.